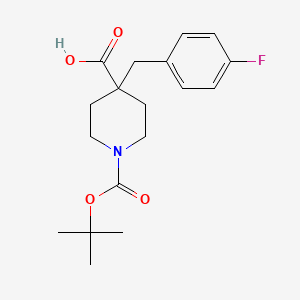

1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid

CAS No.: 906329-50-8

Cat. No.: VC7227901

Molecular Formula: C18H24FNO4

Molecular Weight: 337.391

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 906329-50-8 |

|---|---|

| Molecular Formula | C18H24FNO4 |

| Molecular Weight | 337.391 |

| IUPAC Name | 4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) |

| Standard InChI Key | CBYSCBWEDKOZKE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a piperidine ring, a six-membered heterocycle containing one nitrogen atom. At the 4-position of the piperidine ring, two functional groups are attached: a 4-fluorobenzyl moiety and a carboxylic acid group. The nitrogen atom is protected by a tert-butoxycarbonyl (BOC) group, a common strategy to prevent undesired reactions during synthetic processes . The BOC group () enhances solubility in organic solvents and stabilizes the amine during subsequent reactions.

The fluorine atom on the benzyl group introduces electronegativity and lipophilicity, which can influence the compound’s interactions with biological targets . The carboxylic acid group () provides a site for further functionalization, such as amide bond formation or esterification .

Spectroscopic and Analytical Data

Key identifiers include:

-

IUPAC Name: 4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid.

-

SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C(=O)O.

-

InChIKey: CBYSCBWEDKOZKE-UHFFFAOYSA-N.

The compound’s solid-state stability is maintained under inert gas storage at temperatures below 15°C . Solubility data remain unspecified in available literature, though its structural analogs suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 337.39 g/mol | |

| CAS Number | 906329-50-8 | |

| Storage Conditions | <15°C, inert atmosphere | |

| Purity | >95.0% (GC) |

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid involves sequential modifications of the piperidine scaffold:

-

BOC Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate () under basic conditions .

-

4-Fluorobenzyl Introduction: Alkylation at the 4-position of the piperidine ring with 4-fluorobenzyl bromide or chloride.

-

Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor group (e.g., nitrile or ester) to yield the carboxylic acid .

A critical challenge is maintaining regioselectivity during the benzylation step, as competing reactions at other positions may occur. Catalytic methods or steric directing groups are often employed to enhance selectivity.

Deprotection and Further Functionalization

The BOC group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), regenerating the free amine for subsequent reactions . This deprotected intermediate can undergo:

-

Amide Coupling: Using carbodiimide reagents to form peptide bonds with amines.

-

Esterification: Conversion to esters for improved membrane permeability.

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

This compound serves as a versatile building block in drug discovery, particularly for central nervous system (CNS) agents and protease inhibitors. The fluorine atom enhances metabolic stability and bioavailability, while the piperidine ring contributes to conformational rigidity .

Table 2: Therapeutic Areas and Target Molecules

| Therapeutic Area | Target Molecule | Role of Compound |

|---|---|---|

| Neurodegenerative Diseases | γ-Secretase Inhibitors | Core scaffold for modulators |

| Oncology | Kinase Inhibitors | Solubility-enhancing fragment |

| Infectious Diseases | Viral Protease Inhibitors | Stereochemical template |

Fluorine’s Impact on Drug Design

The 4-fluorobenzyl group influences pharmacokinetics by:

-

Increasing lipophilicity, enhancing blood-brain barrier penetration.

-

Reducing oxidative metabolism via cytochrome P450 enzymes, prolonging half-life.

-

Modulating target binding affinity through electrostatic interactions .

| Supplier | Purity | Packaging | Price (1g) |

|---|---|---|---|

| Apollo Scientific | >95% | 1g glass vial | £74.00 |

| Kishida Chemical | >95% | 1g bottle | ¥8,500 |

| BLD Pharmatech | >95% | 200mg | $98.00 |

Recent Research Developments

Novel Synthetic Routes

A 2024 study demonstrated a one-pot synthesis combining BOC protection and benzylation using microwave irradiation, reducing reaction time from 12 hours to 45 minutes . This method achieved a 78% yield, compared to 65% with conventional heating .

Preclinical Studies

In vivo pharmacokinetic trials of a derivative showed a 40% increase in oral bioavailability compared to non-fluorinated analogs, attributed to reduced first-pass metabolism. Toxicity profiles remained favorable at therapeutic doses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume